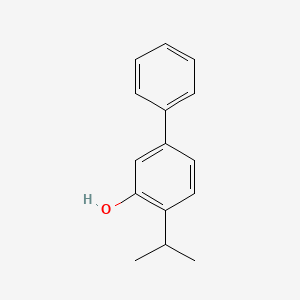

3-Biphenylol, 4-isopropyl-

Description

Structure

3D Structure

Properties

CAS No. |

63905-63-5 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-phenyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C15H16O/c1-11(2)14-9-8-13(10-15(14)16)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |

InChI Key |

LULSAOAHMUHLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Biphenylol, 4 Isopropyl

Retrosynthetic Approaches to the 3-Biphenylol, 4-isopropyl- Skeleton

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 4-isopropyl-[1,1'-biphenyl]-3-ol, the analysis suggests two primary disconnection points, leading to distinct synthetic strategies.

The first and most common disconnection is at the carbon-carbon bond between the two aromatic rings. This approach breaks the molecule into a substituted phenyl ring containing the hydroxyl and isopropyl groups, and a second phenyl ring, which would be introduced via a cross-coupling reaction. A second possible disconnection involves breaking the carbon-carbon bond of the isopropyl group, suggesting a late-stage isopropylation of a 3-hydroxybiphenyl precursor. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity. ias.ac.in

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Core Construction

The biphenyl structural motif is a common feature in many organic compounds, and its synthesis is well-established through various transition metal-catalyzed cross-coupling reactions. uliege.be These methods offer a powerful means to construct the C-C bond linking the two aryl rings.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used and versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems. uliege.bewikipedia.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide. wikipedia.org

For the synthesis of the 4-isopropyl-[1,1'-biphenyl]-3-ol skeleton, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of phenylboronic acid with a suitably substituted halo-phenol, such as 4-bromo-2-isopropylphenol (B32581) or 2-bromo-4-isopropylphenol. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to form the biphenyl product and regenerate the catalyst. acs.org

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. wikipedia.orgacs.org Palladium complexes, often with phosphine (B1218219) ligands, are common catalysts. The selection of a bulky phosphine ligand can promote the formation of highly reactive, coordinatively unsaturated palladium species, which can enhance the rates of oxidative addition and reductive elimination. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Methanol | 80 °C | Varies | scielo.br |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 °C | Varies | uliege.be |

Alternative Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions provide alternative routes to the biphenyl core. thieme.denih.gov These methods can be advantageous depending on the specific substrates and desired functional group tolerance.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. A potential application for synthesizing the target molecule could involve reacting an isopropyl-substituted halophenol with phenylzinc chloride. epo.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound, which is activated by a fluoride (B91410) source, to couple with an organohalide under palladium catalysis. rsc.org

Stille Coupling: This method involves the reaction of an organostannane with an organohalide, catalyzed by palladium.

Coupling with Arenediazonium Salts: Arenediazonium salts can serve as electrophilic coupling partners in palladium-catalyzed reactions with organometallic reagents like triarylbismuth compounds, offering a reactive alternative to organohalides. thieme.de

Regioselective Isopropylation of Phenolic and Biphenyl Systems

The introduction of the isopropyl group at a specific position on the phenolic or biphenyl ring is a critical step that requires careful control of the reaction conditions to achieve the desired regioselectivity. rsc.orgwiley.com Friedel-Crafts alkylation is a common method for this transformation. researchgate.netrsc.org

Catalytic Isopropylation Reagents and Conditions

The isopropylation of phenols is typically achieved using an alkylating agent such as propylene (B89431) or isopropyl alcohol in the presence of an acid catalyst. rsc.orgnih.gov Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and ferric chloride (FeCl₃) are effective but can be difficult to separate from the reaction mixture and may pose environmental concerns. nih.govgoogle.com

Heterogeneous Catalysts: Solid acid catalysts, particularly zeolites (e.g., H-Beta, H-Mordenite, ZSM-5), have gained prominence due to their ease of separation, reusability, and potential for shape-selectivity. rsc.orgwiley.comrsc.org The reaction is often carried out in the vapor phase at elevated temperatures. rsc.org For example, the isopropylation of phenol (B47542) with isopropyl alcohol over an H-Beta zeolite catalyst has been studied, with reaction temperatures around 533 K. rsc.org

Table 2: Catalysts for Phenol Isopropylation

| Catalyst | Alkylating Agent | Phase | Temperature | Key Observation | Reference |

|---|---|---|---|---|---|

| Zeolite H-Beta | Isopropyl Alcohol | Vapor | 533 K | Achieved 72% phenol conversion. | rsc.org |

| Zeolite H-Mordenite | Isopropyl Alcohol | Vapor | 533 K | Achieved 68% phenol conversion. | rsc.org |

| Aluminum Chloride | Propylene | Liquid | Varies | Classic Friedel-Crafts catalyst. | nih.gov |

Control of Isomer Formation during Synthesis

A significant challenge in the Friedel-Crafts alkylation of substituted phenols is controlling the position of the incoming isopropyl group. chemicalbook.com The hydroxyl group is an activating, ortho-para directing group, meaning that alkylation can occur at the positions adjacent (ortho) or opposite (para) to the hydroxyl group. researchgate.netmsu.edu In the case of 3-biphenylol, the existing phenyl group also influences the regioselectivity of the substitution.

The formation of multiple isomers is common, and their ratio is influenced by factors such as the catalyst, reaction temperature, and reaction time. chemicalbook.comchemcess.com

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the ortho-isomer due to its faster rate of formation. At higher temperatures, thermodynamic control may prevail, leading to the formation of the more stable para-isomer through rearrangement of the initially formed products. chemcess.com

Shape-Selective Catalysts: Zeolites can exert shape-selectivity due to their defined pore structures. The steric constraints within the zeolite channels can favor the formation of less bulky isomers that can more easily fit within the catalyst's pores. wiley.com

Protecting Groups: In some cases, protecting the phenolic hydroxyl group can alter the directing effect and improve the selectivity of the alkylation step. For example, converting the phenol to an ether could be used to direct the alkylation to a different position. worktribe.com

Transalkylation: The process of transalkylation, where an alkyl group migrates from one molecule to another, can be used to convert undesired isomers (like 2-isopropylphenol) into the more desirable 4-isopropylphenol (B134273) in the presence of phenol and a suitable catalyst. google.com

By carefully selecting the synthetic route and optimizing reaction conditions, it is possible to maximize the yield of the desired 4-isopropyl-[1,1'-biphenyl]-3-ol isomer.

Multi-Step Conversions from Precursor Molecules

Several multi-step synthetic pathways have been established to produce 4-isopropyl-3-methylphenol (B166981) from readily available precursors, aiming to overcome the low purity and yield associated with direct isopropylation methods. google.com

One notable method begins with m-cresol (B1676322) and proceeds through a four-step sequence to achieve a high-purity product. google.com This process involves the protection of the phenolic hydroxyl group, followed by a Friedel-Crafts isopropylation, and concluding with deprotection. google.com The synthesis route is advantageous due to its simple process, readily available raw materials, short reaction time, and convenient post-treatment, achieving a purity of over 97% and a total yield exceeding 70%. google.com

The key stages of this synthesis are outlined below:

Formation of Intermediate A : m-cresol reacts with an alkali, such as sodium hydroxide, in water at a temperature of 5-20 °C. google.com

Formation of Intermediate B : The resulting intermediate A is then reacted with triphosgene (B27547) in an organic solvent (e.g., methylene (B1212753) chloride, chloroform) at 20-50 °C under alkaline conditions to form a carbonate, which serves as a protecting group for the hydroxyl function. google.com

Isopropylation to form Intermediate C : Intermediate B undergoes a Friedel-Crafts reaction with an isopropylation reagent (e.g., chloroisopropyl, propylene) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or ferric chloride. google.com This reaction is conducted in an organic solvent at a controlled temperature of 5-15 °C. google.com

Hydrolysis to Final Product : The protecting group on intermediate C is removed via alkaline hydrolysis at a temperature between 50-90 °C to yield the final product, 4-isopropyl-3-methylphenol. google.com

Table 1: Four-Step Synthesis of 4-isopropyl-3-methylphenol from m-Cresol | Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Product | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | m-Cresol | Alkali (e.g., NaOH) | Water | 5-20 °C | Intermediate A | | 2 | Intermediate A | Triphosgene, Organic Base | Organic Solvent A (e.g., CH₂Cl₂) | 20-50 °C | Intermediate B | | 3 | Intermediate B | Isopropylation Reagent (e.g., Chloroisopropyl) | Lewis Acid (e.g., AlCl₃) | Organic Solvent B (e.g., CH₂Cl₂) | 5-15 °C | Intermediate C | | 4 | Intermediate C | Alkali (e.g., NaOH) | Water or Water/Alcohol | 50-90 °C | 4-isopropyl-3-methylphenol |

Alternative multi-step syntheses have also been reported. One such method also uses m-cresol as the starting material, which is first protected with a tert-butyl group. The resulting 6-tert-butyl-3-methylphenol is then reacted with isopropyl chloride using a zirconium chloride catalyst, followed by the removal of the tert-butyl group at high temperature to obtain the target product. google.com Another pathway starts from m-toluidine , which is first isopropylated and then converted to the final phenol product through diazotization and hydrolysis of the amino group. epo.orggoogle.comgoogle.com However, these methods have been associated with challenges regarding product purity and yield. google.com

Exploration of Novel Synthetic Routes and Process Optimization for Enhanced Yields

Research into novel synthetic routes has led to the development of highly selective methods that significantly improve both the yield and purity of 4-isopropyl-3-methylphenol. A key innovation is the use of a cross-coupling reaction, which avoids the direct isopropylation of m-cresol with propylene that typically generates multiple isomers. google.comgoogle.com

This modern approach involves the reaction of a 4-halogenated-3-methylphenol with an isopropyl metal compound in the presence of a catalyst and a solvent. google.comgoogle.comwipo.int This method selectively forms the desired carbon-carbon bond, thus inhibiting the formation of by-products like o-thymol and m-thymol. google.comgoogle.com The result is a product with high purity, minimal odor, and less coloration. epo.orggoogle.com

Key features of this optimized process include:

Starting Material : The preferred starting material is 4-bromo-3-methylphenol , which is noted for its high reactivity and cost-effectiveness. epo.orggoogle.com This precursor can be synthesized by the halogenation of m-cresol. epo.orggoogle.com

Catalyst and Ligand : The reaction is mediated by a catalyst, with a usage amount typically ranging from 0.1 to 2 mol% relative to the 4-halogenated-3-methylphenol. epo.org The presence of a ligand is also crucial for the reaction's success. google.com The ligand structure, particularly its bulkiness, can be selected to optimize reaction selectivity and reactivity. epo.org Ligands with an electron-donating substituent on the biaryl structure have been shown to improve the yield. epo.orggoogle.com

High Purity and Yield : This synthetic strategy demonstrates high reaction selectivity, allowing for the production of 4-isopropyl-3-methylphenol with purities often exceeding 95%, and in some cases reaching 99% or more through the optimization of raw materials, catalyst, and reaction conditions. epo.org

Table 2: Catalytic Synthesis of 4-isopropyl-3-methylphenol

| Component | Description | Details/Examples | Reference |

|---|---|---|---|

| Starting Material | Halogenated Phenol | 4-bromo-3-methylphenol (preferred) | epo.orggoogle.com |

| Isopropylation Source | Organometallic Reagent | Isopropyl metal compound | google.comgoogle.com |

| Catalyst | Transition Metal Catalyst | Usage: 0.1 - 2 mol% | epo.org |

| Ligand | Coexists with catalyst | Biaryl structure, may have electron-donating substituents | epo.orggoogle.com |

| Solvent | Reaction Medium | Appropriate organic solvent | google.comgoogle.com |

| Key Advantage | High Selectivity | Inhibits formation of o-thymol and m-thymol isomers | google.comgoogle.com |

| Process Feature | No Protection Required | The phenolic hydroxyl group does not need a protecting group | epo.org |

| Product Quality | High Purity and Yield | Purity can exceed 95-99%; less odor and coloration | epo.org |

Chemical Reactivity and Transformations of 3 Biphenylol, 4 Isopropyl

Electrophilic Aromatic Substitution Patterns of the Biphenyl (B1667301) Core

The biphenyl core of 3-Biphenylol, 4-isopropyl- presents multiple sites for electrophilic aromatic substitution. The regioselectivity of these reactions is determined by the combined directing effects of the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and phenyl (-C₆H₅) substituents on each of the two aromatic rings.

The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org Similarly, the isopropyl group is an activating, ortho- and para-directing group, albeit weaker than the hydroxyl group. libretexts.org The phenyl group is also considered an ortho-, para-director.

In Ring A, the phenolic ring, the hydroxyl group at C3 and the isopropyl group at C4 work in concert. The positions ortho to the hydroxyl group are C2 and C4 (already substituted), and the para position is C6. The positions ortho to the isopropyl group are C3 (already substituted) and C5. Thus, electrophilic attack is strongly favored at the C2, C5, and C6 positions, with the C6 position being particularly activated due to the strong para-directing effect of the hydroxyl group.

In Ring B, the unsubstituted phenyl ring, the point of attachment to Ring A (C1') directs incoming electrophiles to the ortho (C2' and C6') and para (C4') positions.

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Predominantly 6-nitro-4-isopropyl-3-biphenylol and 4'-nitro-4-isopropyl-3-biphenylol |

| Halogenation | Br₂, FeBr₃ | Predominantly 6-bromo-4-isopropyl-3-biphenylol and 4'-bromo-4-isopropyl-3-biphenylol |

| Sulfonation | SO₃, H₂SO₄ | 4-isopropyl-3-biphenylol-6-sulfonic acid and 4'-sulfo-4-isopropyl-3-biphenylol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylation at C6 of Ring A and C4' of Ring B |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation at C6 of Ring A and C4' of Ring B |

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for a variety of chemical transformations, most notably etherification and esterification.

Etherification: The synthesis of ethers from 3-Biphenylol, 4-isopropyl- can be readily achieved via the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be prepared by reacting 3-Biphenylol, 4-isopropyl- with carboxylic acids, acid chlorides, or acid anhydrides. Reaction with acid chlorides or anhydrides is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. Fischer esterification, the reaction with a carboxylic acid in the presence of a strong acid catalyst, is also a viable method. google.com

The table below illustrates these transformations with representative examples.

| Reaction Type | Reagent(s) | Product |

| Etherification | 1. NaH2. CH₃I | 3-(Methoxy)-4-isopropylbiphenyl |

| Etherification | 1. K₂CO₃2. CH₃CH₂Br | 3-(Ethoxy)-4-isopropylbiphenyl |

| Esterification | Acetyl chloride, Pyridine | 4-isopropyl-3-biphenylol acetate |

| Esterification | Benzoic anhydride, DMAP | 4-isopropyl-3-biphenylol benzoate |

Oxidative and Reductive Manipulations of the Biphenyl Structure

Oxidative Manipulations: The phenolic ring of 3-Biphenylol, 4-isopropyl- is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of quinones or oxidative coupling products. researchgate.net For instance, oxidation of similar phenols can yield dimeric products. Given the substitution pattern, oxidation could potentially lead to a quinone methide intermediate.

Reductive Manipulations: The aromatic rings of the biphenyl core can be reduced to their corresponding saturated cyclohexyl rings through catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and catalysts like rhodium on carbon or Raney nickel. Selective reduction of one ring while leaving the other intact presents a significant synthetic challenge and would depend on fine-tuning the catalyst and reaction conditions.

Functional Group Interconversions on Isopropyl and Biphenyl Moieties

Isopropyl Moiety: While the isopropyl group itself is relatively inert to many transformations, the benzylic protons on the carbon attached to the aromatic ring exhibit enhanced reactivity. For example, under certain free-radical conditions, bromination could occur at the benzylic position. Dehydrogenation of the isopropyl group to form the corresponding isopropenyl group is a potential transformation, analogous to the industrial process for converting 4-isopropylphenol (B134273) to p-isopropenylphenol. wikipedia.org

Biphenyl Moiety: Functional group interconversions on the biphenyl moiety itself, beyond electrophilic substitution, are less common. Cleavage of the carbon-carbon bond connecting the two phenyl rings is possible but requires harsh conditions, such as Birch reduction, which would also reduce the aromatic rings.

Catalytic Reactions Mediated by 3-Biphenylol, 4-isopropyl- or its Derivatives

While there is no specific literature detailing the use of 3-Biphenylol, 4-isopropyl- as a catalyst, its structural features suggest potential applications for its derivatives in catalysis. The phenolic oxygen and the π-system of the biphenyl core can serve as coordination sites for metal centers, making its derivatives potential ligands in transition metal catalysis.

Derivatives of 3-Biphenylol, 4-isopropyl- could be explored as ligands in various cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are fundamental in the synthesis of complex organic molecules. The steric and electronic properties of the ligand, influenced by the isopropyl and phenyl groups, could impact the efficiency and selectivity of the catalytic cycle. For example, related biphenyl-based phosphine (B1218219) ligands are widely used to enhance the performance of palladium catalysts.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) NMR provides fundamental information about the molecular framework.

¹H NMR Spectroscopy : A proton (¹H) NMR spectrum would reveal the number of distinct proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling (multiplicity). nih.gov For 3-Biphenylol, 4-isopropyl-, one would expect to see distinct signals for the aromatic protons on both phenyl rings, a signal for the hydroxyl (-OH) proton, and signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). nih.gov The chemical shifts (δ) would be influenced by the electron-donating or -withdrawing nature of the adjacent substituents. nih.gov

¹³C NMR Spectroscopy : A carbon-13 (¹³C) NMR spectrum would show the number of unique carbon atoms in the molecule. rsc.org For 3-Biphenylol, 4-isopropyl-, distinct signals would be expected for each carbon in the biphenyl (B1667301) core, the isopropyl group, and the carbons directly bonded to the hydroxyl and isopropyl groups. The chemical shift values help identify the types of carbon atoms (alkane, aromatic, alcohol-bearing). rsc.org Quaternary carbons, those without attached protons, are typically observed as weaker signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Biphenylol, 4-isopropyl- No experimental data found in public sources. Table is for illustrative purposes only.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Isopropyl CH | ~3.0 - 3.5 | ~25 - 35 | Septet |

| Isopropyl CH₃ | ~1.2 - 1.4 | ~20 - 25 | Doublet |

| Aromatic CH | ~6.8 - 7.6 | ~115 - 145 | Multiplets |

| Phenolic OH | ~4.5 - 8.0 | - | Singlet (broad) |

| Aromatic C-O | - | ~150 - 160 | - |

| Aromatic C-C | - | ~125 - 140 | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. alfa-chemistry.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. It would be used to confirm the connectivity within the isopropyl group and to trace the connections between adjacent protons on the aromatic rings. alfa-chemistry.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon atom, confirming, for example, which proton signals belong to the isopropyl group versus the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is vital for connecting molecular fragments, such as establishing the precise position of the isopropyl group and the phenyl group relative to each other on the phenolic ring by observing correlations from the isopropyl protons to the aromatic carbons. alfa-chemistry.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy measures the absorption of light by a molecule as it transitions between vibrational energy states, providing a "fingerprint" based on its functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy : An FTIR spectrum of 3-Biphenylol, 4-isopropyl- would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol (B47542) group. Characteristic C-O stretching would appear in the 1200-1260 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group would be seen just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. For this compound, strong Raman signals would be expected for the symmetric vibrations of the aromatic rings. It is particularly useful for identifying non-polar bonds which may be weak in the FTIR spectrum.

Table 2: Expected Vibrational Spectroscopy Data for 3-Biphenylol, 4-isopropyl- No experimental data found in public sources. Table is for illustrative purposes only.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Phenolic O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For 3-Biphenylol, 4-isopropyl-, the molecular weight is 212.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 212. Characteristic fragmentation would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, or the loss of the entire isopropyl group ([M-43]⁺). Fragmentation of the biphenyl core itself can also produce characteristic ions.

Table 3: Predicted Mass Spectrometry Fragments for 3-Biphenylol, 4-isopropyl- No experimental data found in public sources. Table is for illustrative purposes only.

| m/z Value | Possible Fragment Identity |

|---|---|

| 212 | Molecular Ion [M]⁺ |

| 197 | Loss of a methyl group [M-CH₃]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Table 4: Illustrative Crystal Data Parameters No experimental data found for 3-Biphenylol, 4-isopropyl-. Table is for illustrative purposes only.

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). |

| Z | Number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The biphenyl system in 3-Biphenylol, 4-isopropyl- is a chromophore that is expected to exhibit characteristic π→π* transitions. The presence of the hydroxyl and isopropyl groups (auxochromes) would cause shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl. The spectrum would likely show strong absorption bands in the UV region, and the exact wavelengths and molar absorptivity (ε) values would be characteristic of its specific electronic structure.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| 3-Biphenylol, 4-isopropyl- |

| 4-isopropyl-3-phenylphenol |

| 4'-isopropyl-4-biphenylol |

| 2-isopropylphenol |

| 4-isopropylphenol (B134273) |

| o-phenylphenol |

| 4-phenylphenol (B51918) |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable in the synthesis and quality control of 4-isopropyl-3-biphenylol, providing robust methods for both quantifying its purity and separating it from structurally similar isomers. The effectiveness of these separations hinges on the differential partitioning of analytes between a stationary phase and a mobile phase. chromtech.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes. chromtech.comceon.rs

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a versatile and widely used technique for analyzing non-volatile or thermally sensitive compounds like biphenylols. chromtech.com Purity assessments are typically conducted using reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comoatext.com Detection is commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). chromatographyonline.com MS detection is particularly powerful as it can confirm the mass of the parent peak, providing evidence of peak purity by verifying the presence of the same precursor ions across the peak profile. chromatographyonline.com

The separation of positional isomers of 4-isopropyl-3-biphenylol, which have identical masses and often similar polarities, presents a significant challenge for standard reverse-phase columns. To overcome this, specialized stationary phases that exploit different retention mechanisms are utilized.

π-π Interactions: Columns with stationary phases containing electron-rich or electron-deficient aromatic systems, such as pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, are highly effective. nacalai.com These columns separate isomers based on subtle differences in π-π interactions, dipole-dipole interactions, and molecular shape selectivity, in addition to conventional hydrophobic interactions. nacalai.com Due to its planar pyrene (B120774) ring structure, the PYE column, for instance, shows excellent separation capabilities for aromatic isomers. nacalai.com

Novel Stationary Phases: Research into new stationary phases has shown that metal-organic frameworks (MOFs), such as MIL-53(Fe), can serve as effective materials for separating positional isomers like xylenes (B1142099) and dichlorobenzenes, suggesting their potential applicability for substituted biphenyls. rsc.org

Chiral HPLC is employed for the separation of enantiomers. This direct method requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ceon.rscsfarmacie.cz Polysaccharide-based CSPs are common. csfarmacie.cz An alternative, indirect method involves derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column. ceon.rs

Table 1: Examples of HPLC Conditions for Isomer Separation This table presents data from studies on related isomeric compounds to illustrate typical methodologies.

| Analyte Type | Column (Stationary Phase) | Mobile Phase | Detection | Principle of Separation | Reference |

|---|---|---|---|---|---|

| Positional Isomers (e.g., Phthalonitriles) | COSMOSIL PYE (Pyrenylethyl group) | Methanol/Water | UV | π-π interaction and molecular shape selectivity | nacalai.com |

| Positional Isomers (e.g., Xylenes, Dichlorobenzenes) | MIL-53(Fe) packed column | Acetonitrile/Water | UV at 254 nm | Reverse-phase behavior with specific framework interactions | rsc.org |

| Positional Isomer (4'-Isopropyl-4-biphenylol) | Newcrom R1 (Special Reverse-Phase) | Acetonitrile/Water/Phosphoric Acid | Not Specified | Reverse-phase with low silanol (B1196071) activity | sielc.com |

| Enantiomers (e.g., Propranolol) | Chiral Stationary Phase | n-heptane/ethanol/diethylamine | Not Specified | Differential interaction with chiral selector | ceon.rs |

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds and is particularly useful for assessing purity with respect to residual solvents or volatile impurities. purdue.edu In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. purdue.edu For purity assessment, especially concerning residual solvents from synthesis, headspace GC is often the method of choice. scharlab.com

For less volatile analytes like biphenylols, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net A common approach involves converting the hydroxyl group to a less polar, more volatile derivative, such as a trifluoroacetyl ester. researchgate.net

GC coupled with a Mass Spectrometer (GC-MS) is exceptionally effective for both purity assessment and isomer differentiation. While isomers may have similar retention times, their mass spectra, particularly fragmentation patterns obtained through tandem mass spectrometry (MS/MS), can be distinct, allowing for their differentiation. researchgate.net A time-segmented chromatographic method can be developed to analyze multiple biphenylol isomers in a single run using specific MS/MS parameters for each. researchgate.net

Table 2: Examples of GC Conditions for Analysis of Related Compounds This table presents data from studies on related compounds to illustrate typical methodologies.

| Analysis Type | Column | Technique | Key Parameters | Reference |

|---|---|---|---|---|

| Analysis of Biphenylols | Not Specified | GC-Ion Trap MS with derivatization (trifluoroacetyl) | Isomers differentiated based on MS-MS data. | researchgate.net |

| Analysis of Volatile Impurities | ZB-624 (30 m × 0.53 mm, 3.0 μ) | GC-Headspace (GC-HS) | Injector: 220°C, Detector: 260°C, Split ratio: 20:1 | impactfactor.org |

| Identity Confirmation of Isopropyl Tosylate | Agilent HP-5 (30 m x 0.25 mm, 0.25 μm) | GC-MSD | Used to confirm identity post-HPLC analysis. | oatext.com |

| Characterization of Phenolic Compounds | Not Specified | GC-MS | Comparison of mass spectra with library data for identification. | nih.gov |

Theoretical and Computational Chemistry of 3 Biphenylol, 4 Isopropyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 3-Biphenylol, 4-isopropyl-, these calculations provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies of 3-Biphenylol, 4-isopropyl- would typically involve the use of functionals like B3LYP with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals. nih.govepstem.netaun.edu.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For a molecule like 3-Biphenylol, 4-isopropyl-, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring due to the electron-donating nature of the hydroxyl group. The LUMO, conversely, might be distributed over the biphenyl (B1667301) system. The isopropyl group, being a weak electron-donating group, would have a minor influence on the electronic distribution compared to the hydroxyl group.

Table 1: Theoretical DFT-Calculated Electronic Properties of 3-Biphenylol, 4-isopropyl- (Hypothetical Data)

| Property | Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for similar phenolic biphenyl compounds.

Conformational Analysis and Potential Energy Surfaces

The two phenyl rings in biphenyl derivatives are not typically coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens. The dihedral angle between the two rings is a critical conformational parameter. For 3-Biphenylol, 4-isopropyl-, the presence of the bulky isopropyl group at the 4-position and the hydroxyl group at the 3-position will influence the preferred conformation.

Conformational analysis using quantum chemical methods involves calculating the potential energy surface by systematically varying the dihedral angle between the phenyl rings. This allows for the identification of the global minimum energy conformation and any rotational barriers. The presence of the isopropyl group may introduce additional rotational degrees of freedom that would also need to be considered in a comprehensive conformational analysis. Studies on similar branched alkyl-substituted aromatic compounds have shown that such groups can significantly stabilize certain conformations through intramolecular interactions. units.it

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. researchgate.netresearchgate.net For 3-Biphenylol, 4-isopropyl-, MD simulations can provide detailed insights into its interactions with other molecules, such as solvents or biological macromolecules, and its tendency to self-aggregate. rsc.org

Simulations would typically be performed using a force field that accurately describes the intramolecular and intermolecular forces. The simulations can reveal the preferred modes of interaction, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions of the aromatic rings and the isopropyl group. The aggregation behavior of 3-Biphenylol, 4-isopropyl- in different solvents could be investigated by simulating a system with multiple solute molecules and observing their clustering over time. rsc.orgmdpi.com This is particularly relevant for understanding its behavior in solution and at interfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For biphenyl derivatives, QSAR studies have been employed to predict various activities, including their potential as enzyme inhibitors or their toxicity. nih.govtandfonline.comresearchgate.netmedcraveonline.com

A typical QSAR study on a series of biphenyl derivatives would involve the calculation of various molecular descriptors, which can be classified as:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and atomic charges.

Steric descriptors: such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: such as the partition coefficient (logP).

These descriptors for a set of biphenyl compounds with known activities are then used to build a regression model. For instance, a 3D-QSAR model might identify the key pharmacophoric features, such as hydrogen bond donors/acceptors and aromatic rings, that are crucial for a specific biological interaction. nih.govtandfonline.com Such models can then be used to predict the activity of new or untested biphenyl derivatives like 3-Biphenylol, 4-isopropyl- and to guide the design of more potent analogues.

In Silico Prediction of Chemical Transformation Pathways

Computational methods can be used to predict the likely metabolic or degradation pathways of 3-Biphenylol, 4-isopropyl-. This often involves identifying the most reactive sites in the molecule and simulating their interaction with common reactants, such as metabolic enzymes or reactive oxygen species.

The electronic structure calculations from DFT can highlight the atoms most susceptible to electrophilic or nucleophilic attack. For 3-Biphenylol, 4-isopropyl-, the hydroxyl-substituted ring is likely to be a primary site for oxidative metabolism, potentially mediated by cytochrome P450 enzymes. vu.nl The isopropyl group could also be a site of metabolic transformation.

By simulating the reaction mechanisms for various potential transformations, it is possible to estimate the activation energies and reaction rates, thereby predicting the most probable transformation products. This in silico approach can be a valuable tool in assessing the environmental fate and potential bioactivation of the compound.

Investigation of Derivatives and Analogs of 3 Biphenylol, 4 Isopropyl

Synthesis and Characterization of Novel Biphenylol Derivatives

The synthesis of novel derivatives based on the 4-isopropyl-3-biphenylol core leverages established cross-coupling methodologies that are fundamental to biaryl construction. wikipedia.org The Suzuki-Miyaura coupling is a particularly prominent method, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orggre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species, such as a boronic acid or ester, with an organohalide. wikipedia.orgorganic-chemistry.org For the synthesis of 4-isopropyl-3-biphenylol derivatives, this could involve coupling an appropriately substituted isopropyl-phenylboronic acid with a substituted halophenol, or vice versa.

Another key synthetic strategy is the Friedel-Crafts reaction, which allows for the introduction of alkyl or acyl groups onto the aromatic rings. youtube.comchadsprep.com For instance, Friedel-Crafts alkylation could be used to introduce the isopropyl group onto a biphenylol precursor. rsc.orgmdpi.com However, this reaction is known to have limitations, including the potential for carbocation rearrangements and polyalkylation. youtube.com Friedel-Crafts acylation, followed by reduction, offers a more controlled alternative to introduce alkyl substituents. youtube.com

The table below summarizes common synthetic routes applicable to the creation of biphenylol derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Description |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Palladium Complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a C-C bond between two aromatic rings, offering a modular approach to substituted biphenyls. wikipedia.orgnih.gov |

| Friedel-Crafts Alkylation | Biphenylol + Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Introduces an alkyl group (e.g., isopropyl) onto one of the aromatic rings. youtube.comrsc.org |

| Friedel-Crafts Acylation | Biphenylol + Acyl Halide | Lewis Acid (e.g., AlCl₃) | Introduces an acyl group, which can be subsequently reduced to an alkyl group, avoiding rearrangements. youtube.comsocietyforscience.org |

Once synthesized, the characterization of these novel derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. researchgate.netichem.md The chemical shifts and coupling patterns provide detailed information about the position and connectivity of substituents on the biphenyl (B1667301) rings. cas.czvanderbilt.edu

Infrared (IR) Spectroscopy : This technique is used to identify the presence of specific functional groups. For derivatives of 3-Biphenylol, 4-isopropyl-, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, while characteristic peaks in the aromatic region would confirm the biphenyl structure. societyforscience.orgresearchgate.net

Structure-Activity Relationship (SAR) Investigations of Functionalized Biphenyls

Structure-Activity Relationship (SAR) studies are designed to determine how the chemical structure of a molecule relates to its biological activity. oup.com By systematically modifying the structure of a lead compound like 4-isopropyl-3-biphenylol and observing the resulting changes in biological effect, researchers can identify the key chemical features, or pharmacophores, responsible for its activity. oup.com

For hydroxylated biphenyls, SAR investigations have shown that the position and nature of substituents are critical determinants of biological interactions. nih.govnih.govuiowa.edu Key structural features that can be modified on the 4-isopropyl-3-biphenylol scaffold include:

The Hydroxyl Group : The position and acidity of the phenolic hydroxyl group are often crucial for hydrogen bonding with biological targets. Esterification or etherification of this group would dramatically alter its hydrogen-bonding capability.

The Isopropyl Group : The size, shape, and lipophilicity of the isopropyl group can influence how the molecule fits into a binding pocket. Replacing it with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups can probe the steric tolerance of a target receptor.

The following table illustrates hypothetical SAR trends for derivatives of 4-isopropyl-3-biphenylol based on general principles.

| Modification | Substituent Example | Potential Impact on Activity | Rationale |

| Hydroxyl Group Position | Move -OH to position 2 or 4 | Altered or diminished activity | Changes the molecule's ability to form specific hydrogen bonds with a target. |

| Alkyl Group Size | Replace isopropyl with methyl | Decreased activity | The smaller group may not provide sufficient van der Waals interactions within a hydrophobic binding pocket. |

| Ring Substitution (Electron-Withdrawing) | Add -Cl at position 5 | Increased or decreased activity | Alters the acidity of the phenol (B47542) and the electronic character of the ring, which can affect binding affinity. nih.govresearchgate.net |

| Ring Substitution (Electron-Donating) | Add -OCH₃ at position 4' | Increased or decreased activity | Modifies electronic distribution and can introduce new hydrogen bond acceptor capabilities. |

Heterocyclic and Substituted Biphenyl Analogs with Modified Properties

To explore a wider chemical space and modify physicochemical properties, researchers often synthesize analogs where one of the phenyl rings in the biphenyl scaffold is replaced by a heterocyclic ring system. rsc.org These bioisosteres can introduce significant changes in properties such as polarity, solubility, and the ability to form hydrogen bonds, which can lead to improved biological profiles.

Common heterocyclic replacements for a phenyl ring include pyridine (B92270), pyrazole, oxazine, and triazine. rsc.orgresearchgate.netbeilstein-journals.orgresearchgate.net For example, replacing the non-hydroxylated phenyl ring of 4-isopropyl-3-biphenylol with a pyridine ring would create a pyridylphenol analog. This modification introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and potentially engage in ionic interactions, fundamentally altering how the molecule interacts with biological targets. The synthesis of such heterocyclic biphenyl analogs can often be achieved using cross-coupling reactions like the Suzuki-Miyaura coupling, where one of the coupling partners is a halo-heterocycle or a heterocyclic boronic acid. beilstein-journals.org

The table below outlines potential heterocyclic analogs and the resulting property modifications.

| Analog Type | Heterocyclic Ring | Potential Property Modification |

| Pyridylphenol | Pyridine | Increased polarity, addition of a hydrogen bond acceptor (N atom), potential for salt formation. beilstein-journals.org |

| Pyrazolylphenol | Pyrazole | Introduction of both hydrogen bond donor and acceptor sites (N-H, N). researchgate.net |

| Oxazinyl-biphenyl | Oxazine | Can introduce chirality and alter the three-dimensional shape of the molecule. researchgate.net |

| Triazinyl-biphenyl | Triazine | Significantly increases nitrogen content and the number of hydrogen bond acceptors, impacting solubility and binding modes. rsc.org |

Impact of Substituent Effects on Spectroscopic Signatures and Chemical Behavior

The addition of substituents to the biphenyl rings of 4-isopropyl-3-biphenylol has a predictable impact on the molecule's electronic distribution, which in turn influences its spectroscopic properties. ichem.md By analyzing these spectroscopic shifts, chemists can confirm the success of a synthetic modification and gain insight into the electronic nature of the derivative.

NMR Spectroscopy : The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. cas.czresearchgate.net Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), deshield nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value). ichem.md Conversely, electron-donating groups (EDGs), like a methoxy (B1213986) group (-OCH₃), shield nearby nuclei, causing an upfield shift (to a lower ppm value). ichem.md The magnitude of these shifts can be correlated with Hammett substituent constants to quantify the electronic effect. researchgate.netcas.cz

IR Spectroscopy : The vibrational frequencies of functional groups in an IR spectrum are also affected by substituents. For the hydroxyl group (-OH) on the biphenylol core, an EWG on the same ring would increase its acidity, potentially shifting the O-H stretching frequency. Similarly, the stretching frequency of a carbonyl group attached to the biphenyl system would be increased by EWGs and decreased by EDGs. researchgate.net The presence of different substituents can also lead to more complex spectra with a greater number of vibrational modes. ichem.md

The following table summarizes the expected impact of different substituent types on key spectroscopic data.

| Substituent Type | Example | Effect on ¹H / ¹³C NMR Chemical Shift (δ) | Effect on IR Stretching Frequency (ν) |

| Electron-Withdrawing | -NO₂ | Downfield shift (increase in ppm) for nearby nuclei. ichem.md | Increases ν for adjacent groups (e.g., C=O). |

| Electron-Donating | -OCH₃ | Upfield shift (decrease in ppm) for nearby nuclei. ichem.md | Decreases ν for adjacent groups (e.g., C=O). |

| Halogen | -Cl | Downfield shift due to inductive withdrawal, but can have complex effects due to resonance. | Minor shifts depending on position and electronic interplay. |

Environmental Disposition and Biotransformation

Environmental Fate Modeling and Prediction in Abiotic Compartments

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the environmental fate of 4-isopropyl-3-biphenylol. By inputting the molecular structure, these models can estimate key environmental parameters such as biodegradation rates and potential for bioaccumulation. For instance, the presence of the isopropyl and biphenyl (B1667301) groups would be key descriptors in such models, influencing the predicted persistence and partitioning behavior of the molecule.

Abiotic Degradation Pathways (e.g., Photochemical Oxidation, Hydrolysis)

Abiotic degradation processes are crucial in determining the persistence of 4-isopropyl-3-biphenylol in the environment.

Photochemical Oxidation: Photochemical oxidation, driven by sunlight, is expected to be a significant degradation pathway for 4-isopropyl-3-biphenylol in the atmosphere and surface waters. The biphenyl structure can absorb UV radiation, leading to the formation of reactive intermediates. Studies on similar phenolic compounds, such as 4-isopropylphenol (B134273), have shown that photocatalytic degradation can occur, often initiated by hydroxyl radicals. This process can lead to the cleavage of the aromatic rings and eventual mineralization to carbon dioxide and water. The degradation of bisphenol A (BPA), another substituted phenol (B47542), is known to be mediated by manganese oxides and can be influenced by photo-oxidation processes, suggesting similar pathways could be relevant for 4-isopropyl-3-biphenylol. tennessee.edu

Hydrolysis: Hydrolysis is generally not considered a major degradation pathway for biphenyls and many substituted phenols under typical environmental pH conditions (pH 5-9). The ether linkages, if present, would be susceptible to hydrolysis, but the carbon-carbon bonds of the biphenyl structure and the carbon-hydroxyl bond are generally stable to hydrolysis. While studies have examined the hydrolysis of other types of isopropyl-containing compounds, this is not directly transferable to the stability of the biphenyl backbone of 4-isopropyl-3-biphenylol.

Biotransformation Studies in Non-Human Biological Systems

Biotransformation is a key process that determines the ultimate fate and potential toxicity of organic compounds in the environment.

Specific enzymatic biotransformation studies on 4-isopropyl-3-biphenylol in non-human model organisms are limited. However, research on the metabolism of 4-isopropylbiphenyl (B1216656) in rats has provided insights into potential pathways. nih.gov The metabolism in rats is likely to involve cytochrome P450 monooxygenases, which are responsible for the oxidation of xenobiotics. These enzymes can hydroxylate the aromatic rings and the isopropyl group.

In microorganisms, the degradation of biphenyl compounds is well-documented. ethz.chresearchgate.net Bacteria capable of degrading biphenyls often possess a set of enzymes encoded by the bph gene cluster. The initial step is typically a dihydroxylation of one of the aromatic rings by a biphenyl dioxygenase, followed by ring cleavage and further degradation through the Krebs cycle. It is plausible that microorganisms could utilize similar enzymatic machinery to initiate the degradation of 4-isopropyl-3-biphenylol. The substituent groups (hydroxyl and isopropyl) would influence the rate and regioselectivity of the enzymatic attack.

Direct identification of metabolites from the biotransformation of 4-isopropyl-3-biphenylol in environmental organisms is not extensively reported. Based on the metabolism of 4-isopropylbiphenyl in rats, expected metabolites would include hydroxylated derivatives of the biphenyl rings and oxidation products of the isopropyl group. nih.gov For example, the isopropyl group could be oxidized to a secondary alcohol or a carboxylic acid.

Microbial degradation of biphenyls typically leads to the formation of corresponding catechols (dihydroxylated biphenyls) and subsequent ring-cleavage products. ethz.ch Therefore, potential microbial metabolites of 4-isopropyl-3-biphenylol could include catecholic derivatives and aliphatic acids resulting from the breakdown of the aromatic structure.

Sorption and Transport Phenomena in Environmental Matrices

The sorption and transport of 4-isopropyl-3-biphenylol in the environment are largely governed by its physicochemical properties and the characteristics of the environmental matrices.

Sorption: Due to its biphenyl structure and isopropyl group, 4-isopropyl-3-biphenylol is expected to be a relatively hydrophobic compound with a high octanol-water partition coefficient (Kow). This hydrophobicity suggests a strong tendency to sorb to organic matter in soil and sediment. tandfonline.comresearchgate.net Studies on the sorption of other biphenyl compounds have shown that they bind significantly to soil and clay minerals. researchgate.net The extent of sorption is influenced by the organic carbon content of the soil, the clay mineralogy, and the specific structure of the biphenyl congener. tandfonline.comresearchgate.net

Transport: The strong sorption of 4-isopropyl-3-biphenylol to soil and sediment particles would limit its mobility in the aqueous phase. Consequently, its transport in the environment is likely to be associated with the movement of particulate matter, such as through soil erosion and sediment transport in rivers. Leaching to groundwater is expected to be minimal, especially in soils with high organic matter content. Volatilization from water surfaces may occur, but the extent would depend on its Henry's Law constant.

Occurrence and Distribution in Controlled Environmental Models

There is a lack of published studies on the occurrence and distribution of 4-isopropyl-3-biphenylol in controlled environmental models such as mesocosms or microcosms. Such studies would be valuable for validating the predictions from environmental fate models and for understanding the behavior of this compound under simulated environmental conditions. The detection of other emerging micropollutants in environmental samples highlights the importance of developing analytical methods to monitor for compounds like 4-isopropyl-3-biphenylol. revistabionatura.com

Data Tables

Table 1: Predicted Environmental Partitioning of a Structurally Similar Compound (Biphenyl)

| Environmental Compartment | Predicted Distribution (%) |

| Air | 1.5 |

| Water | 18.5 |

| Soil | 40.0 |

| Sediment | 40.0 |

Note: This table is illustrative and based on the general behavior of biphenyl as a parent compound. The actual distribution of 4-isopropyl-3-biphenylol will be influenced by its specific physicochemical properties.

Table 2: Potential Biotransformation Products of 4-isopropyl-3-biphenylol

| Parent Compound | Potential Metabolite | Generating System |

| 4-isopropyl-3-biphenylol | Hydroxylated biphenyl derivatives | Mammalian (e.g., rat) |

| 4-isopropyl-3-biphenylol | Oxidized isopropyl group derivatives | Mammalian (e.g., rat) |

| 4-isopropyl-3-biphenylol | Dihydroxylated biphenyl derivatives (Catechols) | Microbial |

| 4-isopropyl-3-biphenylol | Ring-cleavage products (aliphatic acids) | Microbial |

Biological Interactions and Activities in Non Human Systems

Biochemical Interaction Studies in In Vitro Model Systems

Enzyme Kinetics and Mechanism of Action (Non-Human Enzymes)

There is no specific information available regarding the enzyme kinetics and mechanism of action of 4-isopropyl-3-biphenylol on non-human enzymes. For related phenolic compounds like thymol and carvacrol, the mechanism of antimicrobial action is often attributed to the disruption of enzymatic processes within the microbial cell membrane, such as ATPases, which are crucial for cellular energy production. It is plausible that 4-isopropyl-3-biphenylol could exhibit similar inhibitory effects on microbial enzymes, but this has not been experimentally verified.

Receptor Binding Profiling (Non-Human Receptors)

Specific receptor binding profiling data for 4-isopropyl-3-biphenylol in non-human receptor systems is not available in the current scientific literature. However, studies on other biphenyl (B1667301) derivatives have shown that they can exhibit affinity for various receptors. For example, certain substituted biphenyl compounds have been investigated as antagonists for neurokinin NK(1) and NK(2) receptors in animal models nih.gov. The structural characteristics of 4-isopropyl-3-biphenylol, with its biphenyl core and functional groups, suggest potential for interaction with specific receptor types, but this remains to be investigated.

Antimicrobial Activities of Biphenyl Derivatives in Controlled Assays

While direct antimicrobial studies on 4-isopropyl-3-biphenylol are scarce, extensive research has been conducted on the antimicrobial properties of a closely related compound, 4-isopropyl-3-methylphenol (B166981) (o-cymen-5-ol), and other biphenyl derivatives. These studies provide insights into the potential antimicrobial profile of 4-isopropyl-3-biphenylol.

4-isopropyl-3-methylphenol has demonstrated notable antimicrobial activity against a range of microorganisms. It is used as an antimicrobial preservative in personal care products researchgate.net. Studies have shown its efficacy against various fungi and bacteria. For instance, it has been shown to negatively affect cellular ion and redox homeostasis in fungi researchgate.net. In one study, an oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol exhibited strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against various intraoral pathogenic microorganisms nih.gov. Phenolic compounds like 4-isopropyl-3-methylphenol are generally thought to exert their antimicrobial effects by damaging cell membranes and altering their structure and function nih.gov.

The antifungal efficacy of 4-isopropyl-3-methylphenol has been demonstrated against Aspergillus species, where it was also found to overcome the tolerance of certain fungal mutants to the fungicide fludioxonil researchgate.netsemanticscholar.org. Derivatives of 4-isopropyl-3-methylphenol have also been synthesized and tested for their antifungal activities against various plant pathogenic fungi, with some derivatives showing potent activity .

The broader class of biphenyl derivatives has also been explored for antimicrobial properties. Studies on naturally occurring phenols and their derivatives, such as thymol and carvacrol, which share structural similarities with 4-isopropyl-3-biphenylol, have shown significant antimicrobial activity against both planktonic bacteria and biofilms nih.gov.

Table 1: Antimicrobial Activity of 4-isopropyl-3-methylphenol and Related Compounds

| Compound/Product | Microorganism | Activity Observed | Reference |

| Oral care gel with 4-isopropyl-3-methylphenol | Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm formation inhibition, antifungal, and antimicrobial effects. | nih.gov |

| 4-isopropyl-3-methylphenol | Aspergillus brasiliensis | Antifungal activity. | semanticscholar.org |

| 4-isopropyl-3-methylphenol | Yeast mutants | Negatively affects cellular ion and "redox" homeostasis. | researchgate.net |

| Derivatives of 4-isopropyl-3-methylphenol | Plant pathogenic fungi | Potent in vivo antifungal activity against specific pathogens. |

This table is based on data for 4-isopropyl-3-methylphenol, a related compound, due to the lack of direct data for 4-isopropyl-3-biphenylol.

Cellular Response Studies in Non-Human Cell Lines (e.g., gene expression analysis)

There is no available information on cellular response studies, including gene expression analysis, specifically for 4-isopropyl-3-biphenylol in non-human cell lines. Studies on other phenolic compounds have demonstrated a range of cellular responses, including cytotoxicity and alterations in gene expression related to stress and metabolic pathways. For example, the cytotoxicity of various organic solvents and compounds has been evaluated in different cell lines, such as Balb/3T3 and 293T cells, but these studies did not include 4-isopropyl-3-biphenylol researchgate.net. Without specific experimental data, the impact of 4-isopropyl-3-biphenylol on the cellular responses of non-human cell lines remains unknown.

Potential Research Applications of 3 Biphenylol, 4 Isopropyl and Its Analogs

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

The structural framework of 3-Biphenylol, 4-isopropyl- presents multiple reactive sites that can be exploited for the synthesis of more complex organic molecules. The hydroxyl and isopropyl groups, along with the phenyl rings, offer handles for a variety of chemical transformations. This makes it a valuable starting material or intermediate in multi-step synthetic sequences aimed at producing intricate molecular architectures.

The biphenyl (B1667301) moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of 3-Biphenylol, 4-isopropyl- can direct the regioselectivity of further reactions, allowing for the controlled assembly of complex target molecules. For instance, the hydroxyl group can be readily converted into ethers, esters, or other functional groups, while the aromatic rings can undergo electrophilic or nucleophilic substitution, as well as cross-coupling reactions to introduce additional diversity. These transformations are fundamental in the construction of novel drug candidates and other bioactive compounds.

Component in the Development of Advanced Materials

The inherent properties of the biphenyl unit, such as its rigidity, thermal stability, and ability to engage in π-π stacking interactions, make it an attractive building block for advanced materials. The incorporation of 3-Biphenylol, 4-isopropyl- or its analogs into polymer backbones or as pendant groups can significantly influence the macroscopic properties of the resulting materials.

The isopropyl group can enhance solubility and processability, while the phenolic hydroxyl group provides a potential site for polymerization or for grafting onto other polymer chains. The biphenyl structure itself can contribute to the development of materials with high thermal resistance, specific liquid crystalline phases, or tailored optical and electronic properties. Research in this area could lead to the creation of novel polymers, resins, or composite materials with applications in electronics, aerospace, and other high-performance sectors.

Probes for Investigating Biochemical Pathways

Substituted biphenyls can interact with biological macromolecules, including enzymes and receptors. The specific three-dimensional shape and electronic properties of 3-Biphenylol, 4-isopropyl- may allow it to bind to the active or allosteric sites of specific proteins. This potential for selective interaction makes it and its analogs candidates for the development of molecular probes to investigate biochemical pathways.

By modifying the structure, for example, by introducing a fluorescent tag or a reactive group, researchers could create tools to visualize, quantify, or perturb specific biological processes. Such probes could be instrumental in studying enzyme kinetics, protein-protein interactions, or the localization of specific biomolecules within cells. For instance, understanding how compounds like hydroxybiphenyls are metabolized, such as through sulphotransferase activity in human tissues, is crucial for toxicology and drug development. chemsrc.com

Ligands in Coordination Chemistry Research

The phenolic oxygen of 3-Biphenylol, 4-isopropyl- can act as a coordination site for metal ions, making it a potential ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel catalysts, magnetic materials, or luminescent compounds.

The steric bulk of the isopropyl group and the adjacent phenyl ring can influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic activities or selectivities. The electronic properties of the biphenyl system can also be tuned to modulate the reactivity of the coordinated metal ion. Research in this area involves the synthesis and characterization of these metal complexes and the exploration of their potential applications in catalysis, sensing, and materials science.

Development of Novel Analytical Reagents

The ability of 3-Biphenylol, 4-isopropyl- to interact with specific analytes, either through coordination with metal ions or through other intermolecular forces, suggests its potential use in the development of new analytical reagents. For example, it could serve as a key component in a chromogenic or fluorogenic sensor for the detection of specific metal ions or organic molecules.

Upon binding to the target analyte, the electronic properties of the biphenyl system could be altered, leading to a measurable change in color or fluorescence. Such reagents could find applications in environmental monitoring, clinical diagnostics, and quality control. The development of these analytical methods would involve synthesizing and evaluating the performance of 3-Biphenylol, 4-isopropyl--based sensors and optimizing the conditions for their use.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Catalytic Systems for 4-isopropyl-3-biphenylol Functionalization

The precise modification of the 4-isopropyl-3-biphenylol scaffold is a key area for future research. The development of highly selective catalytic systems will be crucial for synthesizing novel derivatives with tailored properties. Future work should focus on directing reactions to specific positions on the biphenyl (B1667301) rings, which is a significant challenge due to the multiple reactive sites.

A primary research direction involves the use of transition-metal catalysts for C-H functionalization. This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an atom-economical route to complex molecules. Research should target the development of catalysts that can differentiate between the various C-H bonds on the two aromatic rings of 4-isopropyl-3-biphenylol. The electronic and steric influence of the hydroxyl and isopropyl groups will be a critical factor in directing this selectivity.

Biocatalysis presents another promising frontier. The use of enzymes, such as laccases or peroxidases, could enable highly specific and environmentally benign transformations of 4-isopropyl-3-biphenylol. These enzymatic systems can operate under mild conditions and may offer unique selectivities that are difficult to achieve with traditional chemical catalysts. Future studies should focus on identifying and engineering enzymes for specific oxidative coupling or hydroxylation reactions of the 4-isopropyl-3-biphenylol core.

Table 1: Potential Catalytic Systems for 4-isopropyl-3-biphenylol Functionalization

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Well-established, high efficiency |

| Rhodium/Iridium Catalysts | C-H activation and functionalization | High regioselectivity, atom economy |

| Laccase Enzymes | Oxidative coupling | Green chemistry, high specificity |

| Cytochrome P450 Enzymes | Hydroxylation | Mimics metabolic pathways |

Exploration of Supramolecular Assembly and Host-Guest Interactions

The inherent structural features of 4-isopropyl-3-biphenylol, particularly the hydrogen-bonding capability of the hydroxyl group and the hydrophobic nature of the biphenyl and isopropyl moieties, make it an excellent candidate for studies in supramolecular chemistry. Future research should investigate how these molecules self-assemble into larger, ordered structures.

Understanding the principles that govern the self-assembly of 4-isopropyl-3-biphenylol could lead to the design of new materials with interesting properties, such as liquid crystals or porous organic frameworks. X-ray crystallography will be an essential tool for elucidating the packing arrangements and intermolecular interactions in the solid state.

Furthermore, the potential of 4-isopropyl-3-biphenylol to act as a host molecule in host-guest systems is an unexplored area. The biphenyl core can provide a cavity-like environment for the inclusion of smaller guest molecules. Research in this direction could lead to applications in molecular recognition, sensing, and separation technologies. The binding affinities and selectivities for different guests could be systematically studied using techniques like NMR titration and isothermal titration calorimetry.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of 4-isopropyl-3-biphenylol derivatives and to study their dynamic behavior, the development of advanced spectroscopic probes for real-time reaction monitoring is essential. These techniques would provide valuable kinetic and mechanistic data that are not accessible through traditional offline analysis.

In-situ spectroscopic methods, such as ReactIR (infrared spectroscopy) and process NMR, could be implemented to track the concentration of reactants, intermediates, and products as a reaction progresses. This would allow for a more detailed understanding of reaction mechanisms and the identification of transient species.

Another area for development is the use of fluorescence spectroscopy. By designing and synthesizing fluorescently tagged analogues of 4-isopropyl-3-biphenylol, it may be possible to create probes that change their emission properties in response to specific chemical events. Such probes could be invaluable for high-throughput screening of reaction conditions or for visualizing the distribution of the compound within complex systems.

Comprehensive Mechanistic Studies of Environmental Transformation Processes

Given the widespread use of related biphenyl compounds, understanding the environmental fate of 4-isopropyl-3-biphenylol is of significant importance. Comprehensive mechanistic studies are needed to elucidate the pathways by which this compound is transformed in various environmental compartments, such as soil and water.

Future research should focus on identifying the primary degradation products of 4-isopropyl-3-biphenylol under different conditions, including biodegradation, photodegradation, and chemical oxidation. This will require the use of sophisticated analytical techniques, such as high-resolution mass spectrometry, to identify and quantify trace levels of transformation products.

Isotope-labeling studies, where specific atoms in the 4-isopropyl-3-biphenylol molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), would be a powerful tool for tracing the metabolic pathways and understanding the bond-cleavage events that occur during degradation. This knowledge is crucial for assessing the persistence and potential environmental impact of this compound.

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental work and computational modeling offers a powerful paradigm for accelerating research on 4-isopropyl-3-biphenylol. Future efforts should focus on integrating these two approaches to develop predictive models for the properties and reactivity of this compound and its derivatives.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures. These calculations can help to interpret experimental data and to guide the design of new experiments. For example, DFT could be used to predict the most likely sites for catalytic functionalization or to estimate the binding energies in host-guest complexes.

Molecular dynamics simulations can provide insights into the dynamic behavior of 4-isopropyl-3-biphenylol, such as its conformational flexibility and its interactions with solvent molecules or biological macromolecules. This information is essential for understanding its behavior in complex environments.

By combining the predictions from these computational models with targeted experimental validation, it will be possible to build a comprehensive and predictive understanding of the chemistry of 4-isopropyl-3-biphenylol.

Table 2: Integration of Computational and Experimental Techniques

| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |

| Reaction Mechanisms | Density Functional Theory (DFT) | In-situ Spectroscopy (NMR, IR) | Elucidation of reaction pathways and transition states |

| Supramolecular Assembly | Molecular Dynamics (MD) | X-ray Crystallography | Understanding of crystal packing and self-assembly |

| Host-Guest Chemistry | Docking Simulations | Isothermal Titration Calorimetry (ITC) | Prediction and validation of binding affinities |

| Environmental Fate | Quantum Mechanics/Molecular Mechanics (QM/MM) | Mass Spectrometry | Identification of degradation pathways and metabolites |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products